2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine
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Overview
Description
2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and environmentally friendly oxidizers is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using common reducing agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazolopyridine N-oxides, while substitution reactions can yield various substituted triazolopyridines .
Scientific Research Applications
2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2 enzymes, which are involved in various signaling pathways related to inflammation and immune response . The compound binds to the active site of these enzymes, preventing their activity and thereby modulating the associated biological processes.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A closely related compound with similar biological activities.
2-Amino[1,2,4]triazolo[1,5-a]pyridine: Another derivative with potential therapeutic applications.
7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one: A compound with enhanced kinase selectivity and oral bioavailability.
Uniqueness: 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of JAK1 and JAK2 enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-8-10-6(2)11-12(8)4-7(5)9/h3-4H,9H2,1-2H3 |
InChI Key |
MSLYBAFYLATSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C=C1N)C |
Origin of Product |
United States |
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